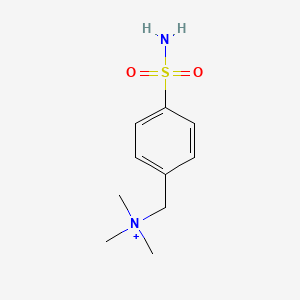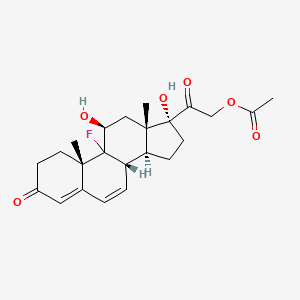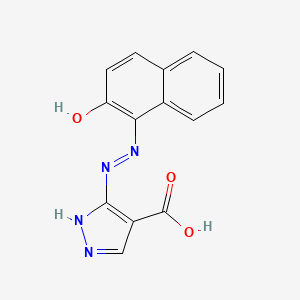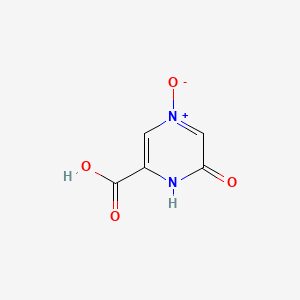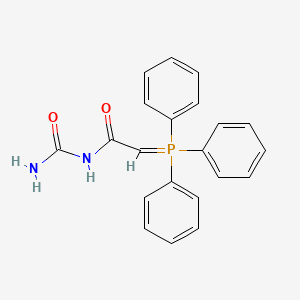
N-carbamoyl-2-(triphenylphosphoranylidene)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cutin-1 is a phosphonium ylide that is 2-(triphenylphosphoranylidene)acetamide in which the nitrogen has been converted to the corresponding carbamoyl derivative. By targeting the beta-subunit of fatty acid synthase, it inhibits nuclear envelope expansion and nuclear elongation during the closed mitosis of fission yeast. It has a role as an EC 2.3.1.85 (fatty acid synthase) inhibitor. It is a N-acylurea and a phosphonium ylide.
科学的研究の応用
Synthesis and Characterization
N-carbamoyl-2-(triphenylphosphoranylidene)acetamide, owing to its unique structure, is used as a precursor or intermediate in the synthesis of various complex compounds. For example, its derivatives, such as 2,2-diphenyl-N-(R-carbamothioyl)acetamide and its Ni2+ and Cu2+ complexes, have been synthesized and characterized, indicating its significance in coordination chemistry. These complexes have been studied for their structural and spectroscopic properties, showcasing the versatility of N-carbamoyl-2-(triphenylphosphoranylidene)acetamide derivatives in forming chelated compounds with metals (Mansuroğlu et al., 2008).
Reaction Studies and Mechanistic Insights
The compound also plays a crucial role in organic synthesis, particularly in reactions involving triphenylphosphine and electron-deficient acetylenic esters. These reactions, typically occurring at room temperature, lead to the formation of phosphorous ylides, demonstrating the compound's utility in synthetic organic chemistry. Such studies not only expand our knowledge of reaction mechanisms but also open up new pathways for synthesizing phosphorous-containing organic compounds (Shaabani et al., 2007).
Photovoltaic Efficiency and Molecular Interactions
In the realm of materials science and photovoltaics, derivatives of N-carbamoyl-2-(triphenylphosphoranylidene)acetamide have been explored for their light-harvesting efficiencies and potential application in dye-sensitized solar cells (DSSCs). Studies on compounds like N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide and its analogs reveal significant insights into their electronic properties and interactions with ligand proteins, highlighting the compound's relevance in developing new materials for energy conversion (Mary et al., 2020).
Catalysis and Organic Transformations
N-carbamoyl-2-(triphenylphosphoranylidene)acetamide derivatives are also investigated in catalysis, particularly in Suzuki–Miyaura cross-coupling reactions. These studies shed light on the compound's utility as a catalyst or a ligand in facilitating bond-forming reactions, which are fundamental in constructing complex organic molecules (Cottineau et al., 2006).
Therapeutic Applications
While focusing on non-drug-related applications, it's worth noting that similar compounds, like N-carbamoyl-L-glutamic acid, have found applications in treating inherited metabolic disorders by enhancing ureagenesis. This demonstrates the broader chemical family's potential in diverse areas, including therapeutics (Chapel-Crespo et al., 2016).
特性
CAS番号 |
53296-08-5 |
|---|---|
製品名 |
N-carbamoyl-2-(triphenylphosphoranylidene)acetamide |
分子式 |
C21H19N2O2P |
分子量 |
362.4 g/mol |
IUPAC名 |
N-carbamoyl-2-(triphenyl-λ5-phosphanylidene)acetamide |
InChI |
InChI=1S/C21H19N2O2P/c22-21(25)23-20(24)16-26(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H3,22,23,24,25) |
InChIキー |
HIFJFZSMVLIPEA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=CC(=O)NC(=O)N)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)P(=CC(=O)NC(=O)N)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-(2-Morpholin-4-yl-ethyl)-7-phenyl-7,9-dihydro-12-oxa-9,11-diaza-benzo[a]anthracen-8-ylideneamine](/img/structure/B1229727.png)
![4,5-Dimethyl-2-[[1-oxo-2-[4-(phenylmethyl)-1-pyridin-1-iumyl]ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1229728.png)
![6-[2-butylimino-3-(cyclopentylideneamino)-4-thiazolyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1229729.png)
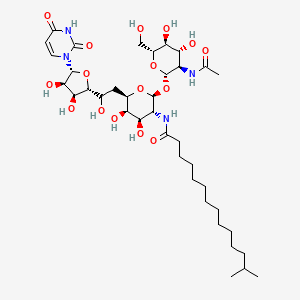
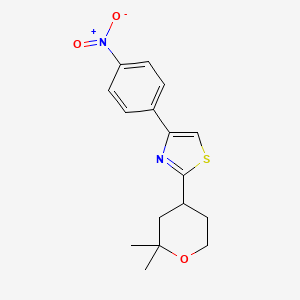
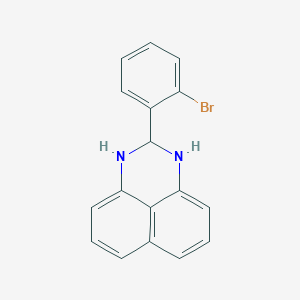
![1-[3-(Benzenesulfonyl)-2-(1-piperidinyl)propyl]piperidine](/img/structure/B1229736.png)
![2-[cyclopentyl-[1-oxo-2-(5-thiophen-2-yl-2-tetrazolyl)ethyl]amino]-N-(2-oxolanylmethyl)-2-thiophen-2-ylacetamide](/img/structure/B1229738.png)
![7-(4-Methoxyphenyl)-5-methyl-2-(methylthio)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1229740.png)
